molecular formula C20H19Cl2N5O B11179805 1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11179805
M. Wt: 416.3 g/mol
InChI Key: QJBFUWVIHKGFAZ-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of phenylpyrimidines. These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. The compound’s structure includes a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms .

Preparation Methods

The synthesis of 1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and involves the formation of a protected intermediate, which is then deprotected to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(3,5-Dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a crucial role in the cholinergic nervous system . This inhibition can lead to various physiological effects, including changes in nerve transmission and behavior.

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C20H19Cl2N5O

Molecular Weight

416.3 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H19Cl2N5O/c1-13-14(2)24-20-26(18-7-16(21)6-17(22)8-18)11-25(12-27(20)19(13)28)10-15-4-3-5-23-9-15/h3-9H,10-12H2,1-2H3

InChI Key

QJBFUWVIHKGFAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CC3=CN=CC=C3)C4=CC(=CC(=C4)Cl)Cl)C

Origin of Product

United States

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